molecular formula C12H22O11 B12396156 Sucrose-d6

Sucrose-d6

Cat. No.: B12396156
M. Wt: 348.33 g/mol
InChI Key: CZMRCDWAGMRECN-VDUDFNQTSA-N
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Description

Sucrose-d6 (CAS: 955943-30-3), also known as β-D-Fructofuranosyl α-D-Glucopyranoside-d6, is a deuterated isotopologue of sucrose in which six hydrogen atoms at the 1,1,6,6,6’,6’ positions are replaced with deuterium. This stable isotope-labeled compound is widely used as an internal standard in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to trace sucrose uptake, degradation, and isotopic dilution in biological systems . Its molecular formula is C₁₂H₁₄D₆O₁₁, with a molecular weight of approximately 348.3 g/mol (calculated by adding six deuterium atoms to sucrose’s base molecular weight of 342.3 g/mol).

Properties

Molecular Formula

C12H22O11

Molecular Weight

348.33 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2

InChI Key

CZMRCDWAGMRECN-VDUDFNQTSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-d6 typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions: Sucrose-d6 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and glycosylation. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent monosaccharides, glucose-d6 and fructose-d6.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize this compound, leading to the formation of various oxidation products.

    Glycosylation: this compound can participate in glycosylation reactions to form glycosides, which are useful in the synthesis of complex carbohydrates.

Major Products: The major products formed from these reactions include deuterated glucose and fructose, as well as various glycosides and oxidation products. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Sucrose-d6 is widely used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The deuterium atoms provide distinct NMR signals, allowing researchers to investigate molecular interactions and conformational changes.

Biology: In metabolic studies, this compound serves as a tracer to monitor the metabolic pathways of sucrose in living organisms. It helps in understanding the role of sucrose in energy production, storage, and utilization.

Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sucrose and its derivatives in the human body. It aids in the development of therapeutic agents and dietary supplements.

Industry: In the food industry, this compound is employed to study the stability and degradation of sucrose in various food products. It helps in optimizing processing conditions and improving product shelf life.

Mechanism of Action

The mechanism of action of Sucrose-d6 is similar to that of regular sucrose. It is hydrolyzed by enzymes such as sucrase to release glucose-d6 and fructose-d6, which are then absorbed and metabolized by the body. The deuterium atoms do not significantly alter the biochemical pathways but provide valuable insights into the reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

Sucrose-d6 vs. Sucralose-d6

Structural and Chemical Properties
Property This compound Sucralose-d6 (CAS: 1459161-55-7)
Molecular Formula C₁₂H₁₄D₆O₁₁ C₁₂H₁₃D₆Cl₃O₈
Molecular Weight ~348.3 g/mol 403.66 g/mol
Deuteration Sites 1,1,6,6,6’,6’ positions Methyl-d2 and hydroxymethyl-d2 groups
Functional Groups Natural sucrose backbone Chlorinated (3 Cl atoms) and deuterated artificial sweetener
Purity Not specified (assumed >95% HPLC) >95% (HPLC)
Storage -20°C -20°C

Key Differences :

  • Structural Modifications : this compound retains sucrose’s natural structure but with deuterium labeling, whereas Sucralose-d6 is a chlorinated derivative with three chlorine atoms replacing hydroxyl groups, combined with deuterium substitution .
  • Applications :
    • This compound is primarily used in metabolic pathway analysis, such as tracking carbohydrate utilization in plants or humans .
    • Sucralose-d6 serves as a tracer for studying the pharmacokinetics and environmental persistence of the artificial sweetener sucralose, which is resistant to metabolic breakdown .

This compound vs. Non-Deuterated Sucrose

Property This compound Non-Deuterated Sucrose (CAS: 57-50-1)
Molecular Weight ~348.3 g/mol 342.3 g/mol
Isotopic Labeling Six deuterium atoms None
Detection Sensitivity Enhanced in MS/NMR due to D-labeling Lower sensitivity in isotopic tracing
Cost High (e.g., 5 mg = €296) Low (commodity pricing)

Key Differences :

  • Analytical Utility: The deuterium in this compound enables precise quantification in complex matrices (e.g., blood, soil) via isotope dilution mass spectrometry, avoiding interference from endogenous sucrose .

This compound in Metabolic Studies

  • Plant Biology : Used to quantify sucrose transport rates in Arabidopsis thaliana, revealing phloem loading mechanisms .
  • Human Metabolism: Traced sucrose digestion in clinical trials, distinguishing dietary sucrose from endogenous sources in glucose metabolism studies .

Sucralose-d6 in Environmental and Toxicological Research

  • Environmental Persistence : Deuterated sucralose aids in detecting residual sweetener in wastewater, demonstrating resistance to degradation in aquatic systems .

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